

2,4-dinitrophenylalanine molecular weight and formula

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Compound of Interest

Compound Name: **2,4-Dinitrophenylalanine**

Cat. No.: **B1341741**

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An In-depth Technical Guide to 2,4-Dinitrophenylalanine

This technical guide provides comprehensive information on the molecular properties and common experimental protocols involving **2,4-dinitrophenylalanine** and related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

Core Molecular Data

The fundamental molecular characteristics of **2,4-dinitrophenylalanine** are summarized below. It is important to distinguish between **2,4-dinitrophenylalanine** and N-(2,4-dinitrophenyl)-L-phenylalanine, which is a related but distinct compound.

Property	Value	Source
Molecular Formula	C9H9N3O6	[1] [2] [3]
Molecular Weight	255.18 g/mol	[1] [3]
Alternate Molecular Weight	255.2 g/mol	[2]

Note: The slight variation in molecular weight is likely due to differences in isotopic composition calculations.

Experimental Protocols

This section details key experimental methodologies associated with the synthesis and analysis of 2,4-dinitrophenyl (DNP) derivatives of amino acids.

Synthesis of N-(2,4-Dinitrophenyl)amino Acids

A common method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.^[4] A simplified procedure is as follows:

- Reaction Setup: The amino acid is dissolved in a 67% ethanol solution containing sodium bicarbonate.
- Addition of FDNB: A twofold excess of 1-fluoro-2,4-dinitrobenzene is added to the amino acid solution.
- Incubation: The mixture is shaken for two hours at room temperature to allow for the reaction to proceed to completion.^[4]

Another established method utilizes 2,4-dinitrochlorobenzene as the reactant with the amino acid.^[5]

Spectrophotometric Quantification of Carbonyl Groups in Oxidized Proteins

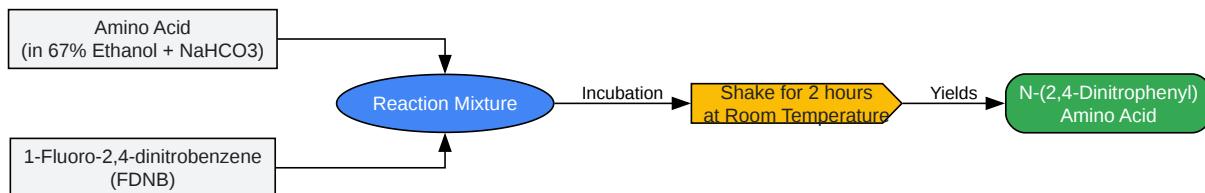
The 2,4-dinitrophenylhydrazine (DNPH) assay is a widely used spectrophotometric method for the quantification of carbonyl groups in proteins, which is a marker of oxidative stress. A simplified protocol is described below:

- Sample Preparation: The protein sample is prepared in a suitable buffer.
- DNPH Reaction: 2,4-dinitrophenylhydrazine (DNPH) solution is added to the protein solution.
- Color Development: Sodium hydroxide (NaOH) is added to the mixture. This shifts the maximum absorbance wavelength of the derivatized protein from 370 nm to 450 nm, which reduces interference from unreacted DNPH.^[6]

- Measurement: The absorbance of the solution is measured at 450 nm.
- Quantification: The concentration of carbonyl groups is determined by comparison to a standard curve. This modified method allows for direct quantification without the need for precipitation, washing, and resuspension steps.[6]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of N-(2,4-dinitrophenyl)amino acids using Sanger's reagent.



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